molecular formula C9H19N5 B13951669 1H-Tetrazol-5-amine, 1-octyl- CAS No. 62654-16-4

1H-Tetrazol-5-amine, 1-octyl-

Cat. No.: B13951669
CAS No.: 62654-16-4
M. Wt: 197.28 g/mol
InChI Key: LENVMHVEFPRXPD-UHFFFAOYSA-N
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Description

1H-Tetrazol-5-amine, 1-octyl- is a derivative of tetrazole, a nitrogen-rich heterocyclic compound Tetrazoles are known for their diverse biological applications and are used extensively in material and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Tetrazol-5-amine, 1-octyl- can be synthesized through various methods. One common approach involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by ytterbium triflate. Another method uses the powerful diazotizing reagent fluorosulfonyl azide to transform amidines and guanidines into tetrazole derivatives under mild conditions . Additionally, the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts can produce 1H-tetrazoles .

Industrial Production Methods

Industrial production of 1H-Tetrazol-5-amine, 1-octyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis and heterogeneous catalysts has been explored to enhance the efficiency and eco-friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Tetrazol-5-amine, 1-octyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, triethyl orthoformate, fluorosulfonyl azide, and zinc salts. Reaction conditions often involve the use of catalysts such as ytterbium triflate and microwave irradiation to accelerate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation reactions can produce N-aryl tetrazole derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1H-Tetrazol-5-amine, 1-octyl- involves its interaction with molecular targets and pathways. The compound’s nitrogen-rich structure allows it to act as a versatile pharmacophore, interacting with various enzymes and receptors. For example, it can inhibit DNA topoisomerase IV and gyrase, leading to antimicrobial effects . The presence of the octyl group can enhance the compound’s lipophilicity, facilitating its penetration through cell membranes and increasing its bioavailability .

Properties

CAS No.

62654-16-4

Molecular Formula

C9H19N5

Molecular Weight

197.28 g/mol

IUPAC Name

1-octyltetrazol-5-amine

InChI

InChI=1S/C9H19N5/c1-2-3-4-5-6-7-8-14-9(10)11-12-13-14/h2-8H2,1H3,(H2,10,11,13)

InChI Key

LENVMHVEFPRXPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=NN=N1)N

Origin of Product

United States

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